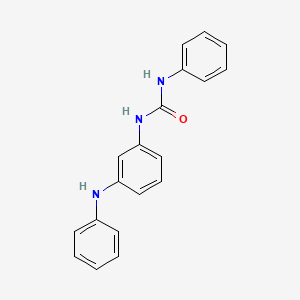

N-(3-anilinophenyl)-N'-phenylurea

説明

特性

IUPAC Name |

1-(3-anilinophenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c23-19(21-16-10-5-2-6-11-16)22-18-13-7-12-17(14-18)20-15-8-3-1-4-9-15/h1-14,20H,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBMBSSNHJXFIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-anilinophenyl)-N’-phenylurea typically involves the reaction of 3-anilinophenyl isocyanate with aniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(3-anilinophenyl)-N’-phenylurea may involve the use of automated reactors to ensure precise control over reaction parameters. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

化学反応の分析

Types of Reactions: N-(3-anilinophenyl)-N’-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one of the phenyl groups may be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed:

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

科学的研究の応用

N-(3-anilinophenyl)-N’-phenylurea has been explored for its applications in various scientific fields:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

作用機序

The mechanism of action of N-(3-anilinophenyl)-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In the context of its anticancer activity, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

類似化合物との比較

Table 1: Key Structural and Functional Differences

Environmental and Toxicological Profiles

- Phenylurea Herbicides : Compounds like diuron yield toxic metabolites (e.g., 3,4-dichloroaniline) upon degradation, leading to environmental persistence and regulatory restrictions in Europe .

- Therapeutic Safety: While diarylureas like CTPPU show low cytotoxicity to normal cells, metabolites of agrochemical derivatives (e.g., CPPU) require rigorous ecotoxicological assessment .

Q & A

Basic Research Questions

Q. What are the optimized synthesis protocols for N-(3-anilinophenyl)-N'-phenylurea, and how can yield and purity be maximized?

- Methodology : The Schotten-Baumann reaction is commonly adapted for phenylurea derivatives. For example, N-(2-chlorobenzoyl)-N'-phenylurea was synthesized via a modified Schotten-Baumann method using 2-chlorobenzoyl chloride and phenylurea, achieving an 80.47% yield . Key steps include controlled pH, temperature (0–5°C), and anhydrous conditions. Purity is verified via thin-layer chromatography (TLC) with multiple solvent systems (e.g., hexane:ethyl acetate:methanol = 2:3:1) to confirm single-spot formation .

Q. Which spectroscopic techniques are critical for characterizing N-(3-anilinophenyl)-N'-phenylurea?

- Methodology : Structural elucidation requires:

- UV/Vis Spectroscopy : Identifies π→π* transitions in aromatic and urea moieties.

- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H bonds (~3200–3400 cm⁻¹).

- NMR (1H and 13C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbon types (urea carbonyl at ~155–160 ppm).

- Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., [M+H]+) .

Q. How can researchers assess the compound’s purity and stability under varying storage conditions?

- Methodology :

- Purity : TLC with multiple solvent systems (e.g., hexane:acetone = 4:2) to ensure a single spot .

- Stability : Thermal gravimetric analysis (TGA) determines decomposition points. Store in inert atmospheres (argon) at –20°C to prevent hydrolysis of the urea group .

Advanced Research Questions

Q. What molecular targets and pathways are implicated in the biological activity of N-(3-anilinophenyl)-N'-phenylurea?

- Methodology : Similar phenylurea derivatives (e.g., CTPPU) inhibit cancer cell growth via the Akt/GSK-3β/c-Myc pathway. Use kinase profiling assays (e.g., Eurofins KinaseProfiler) and Western blotting to validate target engagement . IC50 values from MTT assays (e.g., 12.5 μM in HeLa cells ) quantify potency.

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare analogs like N-(4-cyanophenyl)-N'-phenylurea (antifungal) and N-(2-chlorobenzoyl)-N'-phenylurea (anticancer). Introduce substituents (e.g., –Cl, –CF3) to enhance lipophilicity and target binding .

- Computational Modeling : Docking studies (AutoDock Vina) predict interactions with enzymes (e.g., kinases) or receptors .

Q. How can conflicting data on biological activity across studies be resolved?

- Methodology :

- Dose-Response Curves : Ensure consistent IC50 measurements across cell lines (e.g., HeLa vs. A549).

- Assay Standardization : Use identical MTT protocols (e.g., 48-h exposure, 570-nm absorbance) .

- Control Experiments : Test metabolites for off-target effects using HPLC-purified samples .

Q. What advanced techniques validate the compound’s mechanism of action in vivo?

- Methodology :

- X-ray Crystallography : Resolve ligand-protein complexes (e.g., with kinase domains) .

- RNA Sequencing : Identify differentially expressed genes post-treatment (e.g., c-Myc downregulation ).

Methodological Recommendations

- Synthetic Chemistry : Optimize reaction stoichiometry (1:1.2 molar ratio of amine to acyl chloride) .

- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate with clonogenic assays .

- Computational Tools : Use Gaussian 16 for DFT calculations to predict electronic properties affecting reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。